molecular formula C18H20N4O3S B6537517 4-methyl-N-(6-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)benzamide CAS No. 1021264-87-8

4-methyl-N-(6-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)benzamide

Numéro de catalogue: B6537517
Numéro CAS: 1021264-87-8
Poids moléculaire: 372.4 g/mol
Clé InChI: NXFYHIVMXGKOJW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-methyl-N-(6-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)benzamide is a benzamide derivative featuring a pyridazine core substituted at the 3-position with a sulfanyl-linked morpholin-4-yl-2-oxoethyl group and at the 6-position with a 4-methylbenzamide moiety. This structure combines a heterocyclic pyridazine ring with a morpholine-based side chain, which may enhance solubility and target-binding properties.

Propriétés

IUPAC Name

4-methyl-N-[6-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyridazin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-13-2-4-14(5-3-13)18(24)19-15-6-7-16(21-20-15)26-12-17(23)22-8-10-25-11-9-22/h2-7H,8-12H2,1H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFYHIVMXGKOJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Structural Analogues in Medicinal Chemistry

Ponatinib Derivatives (Compounds 12 and 13)
  • Structure: Compound 12: 3-{2-[6-(Cyclopropylamino)-9H-purin-9-yl]ethynyl}-4-methyl-N-[4-(trifluoromethyl)pyridin-2-yl]benzamide. Compound 13: N-(5-tert-butyl-4,5-dihydro-1,2-oxazol-3-yl)-3-{2-[6-(cyclopropylamino)-9H-purin-9-yl]ethynyl}-4-methylbenzamide.
  • Key Features :
    • Both compounds retain the 4-methylbenzamide core but replace the pyridazine-morpholine moiety with purine-ethynyl and heterocyclic substituents (trifluoromethyl pyridine or tert-butyl oxazole).
    • Activity : Demonstrated superior enzymatic and antiproliferative activity compared to ethylenic precursors, suggesting that ethynyl linkages enhance potency .
Triazolo[4,3-b]pyridazine Derivative ()
  • Structure: N-[2-(6-{[2-(Mesitylamino)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzamide.
  • Key Features: Replaces the pyridazine ring with a triazolo[4,3-b]pyridazine system. Substituted with a mesitylamino group and ethylthio linker. Physicochemical Properties: Higher molecular weight (488.61 g/mol) and logP likely due to the bulky mesityl group, which may impact membrane permeability .
Pyridazin-3(2H)-one Derivatives ()
  • Structure :
    • EP 3 532 474 B1 Derivatives : Feature cyclohexylethoxy, fluoro, and triazolopyridinyl groups on the benzamide-pyridazine scaffold.
    • Compound from : 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)-4-phenyl-pyridazin-3(2H)-one.
  • Key Features :
    • Modifications at the 6-position (e.g., morpholin-4-yl) and 4-position (phenyl/fluoro) influence electronic properties and target affinity.
    • Such derivatives are explored for kinase inhibition, particularly in oncology .

Activity and Physicochemical Data

Table 1: Comparison of Key Parameters

Compound Molecular Formula Molecular Weight (g/mol) IC50 (nM)* cLogP* Key Substituents
Target Compound C19H20N4O3S 384.45 N/A ~2.5 (est.) Pyridazin-3-yl, morpholin-4-yl
AP24163 () C23H25ClFN5O3 486.93 0.34 (ABL1) 4.7 Chlorophenyl, fluorophenyl
Derivative 10 () C24H27FN6O3 490.50 0.87 (ABL1) 3.9 Pyridinyl, tert-butyl
Triazolo[4,3-b]pyridazine () C26H28N6O2S 488.61 N/A ~3.8 (est.) Triazolo-pyridazine, mesitylamino
EP 3 532 474 B1 Derivative () C30H34FN7O3 583.64 N/A ~4.2 (est.) Cyclohexylethoxy, triazolopyridinyl

*Data from enzymatic assays (ABL1 kinase) and computational models .

Structure-Activity Relationship (SAR) Insights

Pyridazine Core : The pyridazine ring is critical for π-π stacking interactions with kinase ATP-binding pockets. Substitution at the 6-position (e.g., morpholin-4-yl) enhances solubility and hydrogen bonding .

Benzamide Substitutions :

  • 4-Methyl Group : Improves hydrophobic interactions but may reduce solubility.
  • Trifluoromethyl (Compound 12) : Enhances metabolic stability and electron-withdrawing effects, boosting potency .

Linker Modifications : Ethynyl (Compound 12) and sulfanyl (Target Compound) linkers balance rigidity and flexibility, affecting binding kinetics .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.